molecular formula C25H30N6O B607278 EHop-016

EHop-016

Numéro de catalogue: B607278
Poids moléculaire: 430.5 g/mol
Clé InChI: AFTZZRFCMOAFCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EHop-016 est un nouvel inhibiteur de petite molécule ciblant spécifiquement l'activité de la GTPase Rac. Les GTPases Rac font partie de la famille Rho des petites GTPases, qui jouent un rôle crucial dans la régulation du cytosquelette d'actine, la migration cellulaire et l'invasion. This compound a montré un potentiel significatif en tant qu'agent thérapeutique pour inhiber la métastase du cancer en bloquant l'activité de Rac .

Analyse Biochimique

Biochemical Properties

EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .

Metabolic Pathways

It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .

Analyse Des Réactions Chimiques

Types de réactions : EHop-016 subit principalement des interactions avec les protéines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe spécifiquement l'interaction entre les GTPases Rac et leurs facteurs d'échange nucléotidique de guanine .

Réactifs et conditions courants : La synthèse de this compound implique des réactifs tels que des dérivés de pyrimidine, des composés de carbazole et de la morpholine. Les conditions de réaction incluent généralement des températures contrôlées, des solvants comme le diméthylsulfoxyde et des étapes de purification pour obtenir une pureté élevée .

Produits principaux : Le produit principal de la synthèse est this compound lui-même, caractérisé par sa capacité à inhiber l'activité des GTPases Rac1 et Rac3 avec une grande spécificité .

4. Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans la recherche sur le cancer. Il a montré une efficacité dans l'inhibition de l'activité de Rac dans les cellules cancéreuses métastatiques, réduisant la migration cellulaire et bloquant la formation de lamellipodes, qui sont essentiels au mouvement cellulaire . De plus, this compound a été utilisé dans des études portant sur le rôle des GTPases Rac dans divers processus cellulaires, notamment la réorganisation du cytosquelette d'actine et les voies de signalisation cellulaire .

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'interaction entre les GTPases Rac et leurs facteurs d'échange nucléotidique de guanine. Cette inhibition empêche l'activation de Rac, conduisant à une diminution des voies de signalisation en aval telles que l'activité de la kinase 1 activée par p21. En conséquence, this compound réduit efficacement la migration et l'invasion cellulaires, ce qui en fait un candidat prometteur pour les thérapies anti-métastatiques .

Composés similaires :

Unicité : this compound est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de l'activité des GTPases Rac1 et Rac3. Il a une concentration inhibitrice (IC50) de 1,1 micromolaire, ce qui est significativement inférieur à celui du NSC23766, ce qui en fait un inhibiteur plus efficace .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure : EHop-016 is identified chemically as N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholin-4-yl-propyl)-pyrimidine-2,4-diamine. It exhibits a high degree of purity (≥98%) and an IC50 value of approximately 1 μM, making it a potent inhibitor of Rac activity .

Mechanism : this compound functions by blocking the interaction between Rac and guanine nucleotide exchange factors (GEFs), specifically Vav2. This inhibition disrupts Rac's role in promoting cell migration and invasion, critical steps in cancer metastasis. Additionally, at higher concentrations (around 10 μM), this compound also inhibits Cdc42, another GTPase involved in cell signaling .

Scientific Research Applications

This compound has been extensively studied for its applications in various cancer types, particularly breast cancer. Below are key areas of research:

Inhibition of Cancer Metastasis

This compound has demonstrated significant efficacy in reducing the migration and invasion of metastatic cancer cells. In vitro studies using MDA-MB-435 and MDA-MB-231 breast cancer cell lines showed that this compound effectively decreases Rac activity, leading to reduced lamellipodia formation and inhibited cell migration .

Tumor Growth Suppression

In vivo experiments using nude mouse models have illustrated that this compound not only inhibits tumor growth but also reduces metastasis. This suggests its potential as a therapeutic agent in managing advanced breast cancer .

Impact on Viral Infections

Recent studies have indicated that this compound may also play a role in antiviral applications. It has been shown to suppress herpes simplex virus replication by inhibiting Rac1 activity, which is essential for viral entry and replication . This opens avenues for exploring this compound's utility beyond oncology.

Case Studies

The following case studies highlight the effectiveness of this compound in various experimental settings:

Study Objective Findings
Castillo-Pichardo et al., 2014To evaluate the antitumor effects of this compound in vivoThis compound significantly inhibited mammary tumor growth and metastasis in mouse models .
PMC Article, 2013Assess the mechanism of action against metastatic breast cancerConfirmed that this compound reduces Rac activity and subsequently inhibits cell migration .
J-Stage Study, 2024Investigate antiviral properties against HSVDemonstrated that this compound reduces HSV replication by inhibiting Rac1 .

Activité Biologique

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

  • Inhibition Potency :
    • This compound exhibits an IC50 value of approximately 1.1 μM, which is about 100 times more potent than NSC23766 in inhibiting Rac activity in metastatic breast cancer cells (MDA-MB-435) .
  • Selectivity :
    • The compound shows selectivity for Rac1 and Rac3 over Cdc42 at lower concentrations (≤5 μM). However, at higher concentrations (≥10 μM), it also inhibits Cdc42 activity .
  • Impact on Cell Viability :
    • At concentrations below 5 μM, this compound does not significantly affect the viability of non-cancerous mammary epithelial cells (MCF-10A), while it reduces the viability of MDA-MB-435 cells by only 20% .
  • Downstream Effects :
    • This compound inhibits downstream signaling pathways associated with Rac, particularly affecting p21-activated kinase (PAK1) activity and lamellipodia formation, which are essential for cell motility .

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Study ReferenceCell Lines UsedIC50 (μM)Main Findings
MDA-MB-4351.1Effective inhibition of Rac activity; reduced migration
MDA-MB-2311.1Inhibited Rac activation and cell viability
MDA-MB-435 & MCF-10A<5Selective inhibition without affecting non-cancerous cells
Mouse models25 mg/kgReduced tumor growth and metastasis

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

Propriétés

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of EHop-016?

A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]

Q2: How does this compound interact with Rac1/3?

A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []

Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?

A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []

Q4: How does this compound impact the tumor microenvironment?

A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]

Q8: What is known about the stability of this compound?

A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.

Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?

A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []

Q10: What is the pharmacokinetic profile of this compound in preclinical models?

A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []

Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?

A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]

Q12: What cell-based assays have been used to assess the efficacy of this compound?

A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]

Q13: Which animal models have been used to study this compound's effects?

A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.